molecular formula C7H14ClNO B12359737 (1S,4R)-2-azabicyclo[2.2.2]octan-6-ol hydrochloride

(1S,4R)-2-azabicyclo[2.2.2]octan-6-ol hydrochloride

Katalognummer: B12359737
Molekulargewicht: 163.64 g/mol
InChI-Schlüssel: XNHWVUUTMPQGLP-ZJVNHHPWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxy-2-azabicyclo[2.2.2]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-azabicyclo[2.2.2]octane typically involves the intramolecular cyclization of piperidine derivatives. One common method is the Dieckmann cyclization, which involves the formation of the bicyclic structure through a 6-endo-type reaction . The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 6-Hydroxy-2-azabicyclo[2.2.2]octane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as N-hydroxy acetylation and subsequent treatment with reducing agents like samarium(II) iodide to achieve the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Hydroxy-2-azabicyclo[2.2.2]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can lead to the formation of amines or alcohols .

Wissenschaftliche Forschungsanwendungen

6-Hydroxy-2-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Hydroxy-2-azabicyclo[2.2.2]octane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Hydroxy-2-azabicyclo[2.2.2]octane stands out due to its specific bicyclic structure, which imparts unique chemical and biological properties.

Eigenschaften

Molekularformel

C7H14ClNO

Molekulargewicht

163.64 g/mol

IUPAC-Name

(1S,4R)-2-azabicyclo[2.2.2]octan-6-ol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(7)8-4-5;/h5-9H,1-4H2;1H/t5-,6+,7?;/m1./s1

InChI-Schlüssel

XNHWVUUTMPQGLP-ZJVNHHPWSA-N

Isomerische SMILES

C1C[C@H]2C(C[C@@H]1CN2)O.Cl

Kanonische SMILES

C1CC2C(CC1CN2)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.